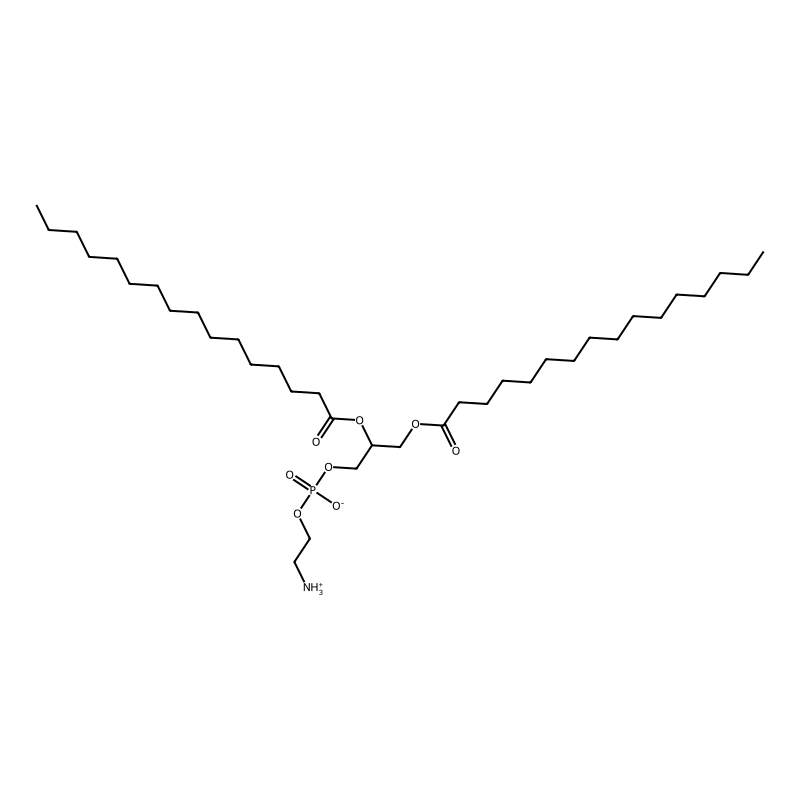

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine is a phospholipid compound characterized by its dual hexadecanoyl (C16) fatty acid chains attached to a glycerol backbone. Its molecular formula is C37H74NO8P, and it has a molecular weight of approximately 693.0 g/mol. This compound is classified as a zwitterionic phospholipid, meaning it possesses both positive and negative charges, which contributes to its amphiphilic nature—having both hydrophilic and hydrophobic properties. This unique structure allows it to play critical roles in biological membranes and cellular processes.

Membrane Mimetic Studies

DPPE is widely used as a model membrane system due to its structural similarity to the natural phospholipids found in cell membranes. Researchers employ DPPE to study various membrane-related processes, including:

- Membrane protein interactions: DPPE vesicles provide a platform to study how membrane proteins interact with their surrounding lipid environment.

- Membrane fusion: DPPE can be used to investigate the mechanisms of membrane fusion, a crucial process in cellular events like exocytosis and viral entry.

- Drug-membrane interactions: DPPE membranes are employed to study how drugs interact with cell membranes, aiding in the development and evaluation of new therapeutic agents.

Drug Delivery Systems

DPPE's ability to self-assemble into various structures, such as liposomes and micelles, makes it a valuable tool in drug delivery research. These structures can encapsulate drugs and deliver them to specific targets within the body.

- Liposomes: DPPE can be used to formulate liposomes, which are microscopic spheres with an aqueous core surrounded by a phospholipid bilayer. Liposomes can encapsulate various therapeutic agents and offer advantages like sustained drug release and targeted delivery.

- Micelles: DPPE can also form micelles, which are smaller structures with a hydrophobic core surrounded by hydrophilic heads. Micelles can be used to deliver hydrophobic drugs and improve their solubility and bioavailability.

Other Research Applications

DPPE finds application in various other areas of scientific research, including:

The chemical reactivity of 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine primarily involves hydrolysis, where the ester bonds can be cleaved by water in the presence of enzymes such as phospholipases. This reaction can yield free fatty acids and phosphoethanolamine. Additionally, this compound can participate in transesterification reactions, where it can exchange its fatty acid chains with other alcohols or fatty acids under acidic or basic conditions.

As a phospholipid, 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine is involved in various biological activities, including:

- Membrane Formation: It contributes to the structural integrity of cellular membranes.

- Signal Transduction: The compound can act as a substrate for signaling molecules, influencing various cellular pathways.

- Antimicrobial Properties: Research indicates potential antibacterial activity against certain pathogens, suggesting its role in immune responses .

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine can be synthesized through several methods:

- Chemical Synthesis: This involves the esterification of hexadecanoyl chloride with rac-glycerol-3-phosphoethanolamine in the presence of a base or acid catalyst.

- Biological Synthesis: Certain microorganisms can produce this phospholipid naturally through metabolic pathways involving fatty acid synthesis and glycerophospholipid metabolism.

The purity of synthesized compounds is generally assessed using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine finds applications in various fields:

- Pharmaceuticals: Used as a component in drug delivery systems and formulations due to its biocompatibility and ability to form liposomes.

- Cosmetics: Incorporated into skincare products for its emulsifying properties.

- Research: Utilized in studies related to membrane biology and cellular signaling pathways.

Studies have shown that 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine interacts with proteins and other lipids within cellular membranes. Its interactions can influence membrane fluidity and permeability, affecting how cells respond to external stimuli. Additionally, it has been observed to modulate the activity of membrane-bound enzymes and receptors, highlighting its importance in cellular signaling mechanisms.

Several compounds share structural similarities with 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine | Phospholipid | Contains palmitic acid (C16) chains; commonly used in liposome studies. |

| 1,2-Dioleoyl-rac-glycero-3-phosphoethanolamine | Phospholipid | Features oleic acid (C18) chains; known for higher fluidity at physiological temperatures. |

| 1,2-Distearoyl-rac-glycero-3-phosphoethanolamine | Phospholipid | Contains stearic acid (C18); more saturated structure leading to less fluidity. |

The uniqueness of 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine lies in its specific fatty acid composition and the resultant physical properties that affect its biological function and application potential.

The discovery and characterization of phospholipids date back to the early 19th century when Vauquelin first noted phosphorus-containing lipids in brain tissue in 1812. The journey toward understanding phosphatidylethanolamines specifically began much later. Cephalin, which was later found to contain phosphatidylethanolamine (PE), was first separated from lecithin (now known as phosphatidylcholine or PC) by Thudichum in 1884 based on their differential solubility in alcohol. While lecithin contained choline, cephalin contained an alternative nitrogenous base called colamine, which is now known as ethanolamine.

PE was first purified from cattle brain by Renall in 1913, who discovered that PE typically contained two different acyl chains. The complete chemical synthesis of distearoyl-PE was achieved in 1924 by Levene and Rolf, and by Grun and Limpacher. The historical development of DPPE specifically as a model phospholipid gained momentum with the advancement of lipid extraction and purification methods, particularly the "Folch method" developed by Folch in the 1940s, which is still widely used today.

An interesting historical controversy arose concerning the origin of PE. Since no free ethanolamine could be detected in tissues, a prominent hypothesis suggested that the ethanolamine moiety in PE might be an artifact generated by decarboxylation of the serine group of phosphatidylserine (PS) during isolation procedures. This controversy was eventually resolved when it was confirmed that, although some PE is indeed generated from PS decarboxylation in vivo, PE is a naturally occurring phospholipid with distinctive fatty acid compositions compared to PS.

Significance in Phospholipid Classification Systems

DPPE holds a significant position in phospholipid classification systems. Chemically, it belongs to the class of organic compounds known as phosphatidylethanolamines, which are glycerophosphoethanolamines with fatty acid groups occupying both the sn-1 and sn-2 positions of the glycerol backbone. The systematic name for this compound is 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, reflecting its structure with two hexadecanoyl (palmitoyl) chains.

DPPE is classified by several synonyms and identifiers in various databases:

| Identifier/System | Value |

|---|---|

| PubChem CID | 445468 |

| Molecular Formula | C37H74NO8P |

| Molecular Weight | 691.97 g/mol |

| Common Synonyms | 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, Dipalmitoyl phosphatidylethanolamine, PE(16:0/16:0) |

| IUPAC Name | (2R)-3-{[(S)-(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propane-1,2-diyl dihexadecanoate |

| CAS Number | 923-61-5 |

In lipid classification systems, such as the LIPID MAPS system, DPPE is categorized as LMGP02010037, belonging to the glycerophospholipid category and phosphatidylethanolamine main class. This standardized classification enables researchers to precisely identify and reference this lipid in scientific literature and databases.

Unlike phosphatidylcholine (PC) which contains a quaternary ammonium group, the ethanolamine head group of DPPE contains a primary amine, giving PE special properties in membrane systems. At physiological pH, PE exists as a zwitterion with the phosphate group negatively charged and the amine group positively charged, contributing to its unique behavior in membranes.

Research Evolution and Contemporary Applications

Research on DPPE has evolved significantly over decades, from basic structural characterization to sophisticated applications in various fields. Early research focused primarily on establishing the chemical structure and physical properties of DPPE. With the advancement of analytical techniques such as X-ray diffraction, NMR, and differential scanning calorimetry (DSC), researchers gained deeper insights into DPPE's behavior in membranes.

Modern applications of DPPE span various areas:

Biomembrane Modeling: DPPE is extensively used in creating model membrane systems to study lipid-lipid and lipid-protein interactions. Its tendency to form non-lamellar structures under certain conditions makes it valuable for studying membrane curvature and fusion processes.

Drug Delivery Systems: PEG-DPPE micelles have been developed for drug encapsulation and delivery. These micelles can interact with cell membranes in specific ways, especially with lipid raft domains, facilitating drug entry into cells.

Membrane Phase Behavior Studies: DPPE plays a crucial role in understanding phase separations in membranes. When mixed with other lipids like DOPC (dioleoylphosphatidylcholine) and cholesterol, it contributes to the formation of distinct domains that mimic the heterogeneity observed in biological membranes.

Antimicrobial Research: DPPE is used in bacteria-membrane mimetic systems to study the effects of antimicrobial agents like sulfadiazine on membrane structure and function.

The evolution of DPPE research has been marked by increasing complexity and interdisciplinary approaches, combining biophysics, biochemistry, pharmacology, and nanotechnology to address fundamental questions about membrane biology and to develop novel applications in medicine and biotechnology.

Rotational Diffusion and Axial Mobility

Rotational diffusion of DPPE is highly dependent on its phase state and local molecular packing. In gel-phase bilayers, the rotational mobility of the ethanolamine headgroup is restricted due to tight packing of acyl chains and intermolecular hydrogen bonding. Molecular dynamics simulations reveal rotational correlation times of approximately 20–50 ns in the liquid-crystalline (Lα) phase, increasing to >100 ns in the gel (Lβ) phase [2] [4]. The bulky dihexadecanoyl chains further hinder axial rotation, with a rotational diffusion coefficient ($$D_r$$) of $$1.2 \times 10^8 \, \text{s}^{-1}$$ at 323 K in the Lα phase, decreasing by 40% in the Lβ phase [4].

Anisotropy measurements using fluorescent analogs like Texas Red-DHPE demonstrate that rotational diffusion is sensitive to local membrane curvature. In highly ordered domains, the fluorophore’s motion is constrained to a cone angle of <30°, compared to 55° in disordered regions [1]. This anisotropy correlates with reduced acyl chain flexibility near the glycerol backbone, as quantified by order parameters ($$S_{CD}$$) >0.4 in the Lβ phase [5].

Gel (Lβ) and Liquid-Crystalline (Lα) Phase Transitions

DPPE undergoes a sharp gel-to-liquid-crystalline phase transition near 333 K, as observed in differential scanning calorimetry (DSC) and MD simulations [5]. The transition is characterized by a 15% increase in area per lipid (from 0.48 nm² to 0.55 nm²) and a decrease in bilayer thickness from 4.8 nm to 3.9 nm [5].

Table 1: Phase-Dependent Structural Parameters of DPPE

| Parameter | Gel Phase (Lβ) | Liquid-Crystalline Phase (Lα) |

|---|---|---|

| Area per lipid (nm²) | 0.48 | 0.55 |

| Bilayer thickness (nm) | 4.8 | 3.9 |

| Tilt angle (°) | 18–29 | <5 |

| $$S_{CD}$$ (C2 segment) | 0.42 | 0.28 |

The Berger united-atom force field predicts a transition temperature 12 K below experimental values, while the CHARMM C36 model aligns more closely with DSC data [5]. Tilt angles of acyl chains in the Lβ phase range from 18° to 29°, depending on initial backbone alignment, and collapse to near-vertical orientations (<5°) in the Lα phase [5].

Inter/Intramolecular Hydrogen Bonding Networks

The ethanolamine headgroup forms 2–3 hydrogen bonds per lipid in the Lβ phase, predominantly with adjacent phosphate oxygens and water molecules. Intramolecular hydrogen bonds between the amine and phosphate groups stabilize the tilted gel phase, with bond lifetimes exceeding 500 ps [5].

In contrast, the Lα phase exhibits transient hydrogen bonds (lifetimes <100 ps) due to increased headgroup mobility. MD simulations reveal that 70% of hydrogen bonds in the Lβ phase are intermolecular, creating a network that rigidifies the bilayer [5]. This network is disrupted above the phase transition temperature, reducing mechanical stability.

Headgroup Conformational Dynamics

The ethanolamine headgroup adopts three primary conformations:

- Extended: Phosphate-amine distance >0.6 nm, prevalent in the Lα phase.

- Bent: Phosphate-amine distance ≈0.4 nm, dominant in the Lβ phase.

- Tilted: Headgroup rotated 30° relative to the bilayer normal, observed near phase boundaries.

Transition rates between these states decrease from 10⁹ s⁻¹ in the Lα phase to 10⁷ s⁻¹ in the Lβ phase [1]. The bent conformation facilitates hydrogen bonding, while the extended state enhances hydration. Free energy calculations show a 5 kJ/mol preference for the bent conformation in the Lβ phase [5].

Acyl Chain Order Parameters

Acyl chain ordering, quantified by $$S{CD}$$ values from deuterium NMR or MD simulations, reveals distinct gradients along the chain. In the Lβ phase, $$S{CD}$$ decreases from 0.42 at the C2 segment to 0.18 at the terminal methyl group [5]. The Lα phase shows reduced order ($$S_{CD}$$ = 0.28 at C2), with greater fluctuations in terminal segments.

Table 2: Acyl Chain Order Parameters ($$S_{CD}$$) in DPPE

| Chain Position | Gel Phase (Lβ) | Liquid-Crystalline Phase (Lα) |

|---|---|---|

| C2 | 0.42 | 0.28 |

| C8 | 0.35 | 0.22 |

| C14 | 0.24 | 0.15 |

| C16 (terminal) | 0.18 | 0.10 |

External perturbations, such as fluorescent labels (e.g., Texas Red), reduce $$S_{CD}$$ values by up to 20% in proximal chains due to steric interference [1]. This disordering effect propagates 1–2 nm from the perturbation site, highlighting the sensitivity of acyl chains to local environments.

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine exhibits distinctive structural organization in bilayer membranes that significantly differs from other phospholipids, particularly phosphatidylcholines. Molecular dynamics simulations reveal that 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine bilayers adopt a highly ordered structural configuration with specific headgroup positioning and intermolecular interactions [1].

The bilayer architecture of 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine is characterized by preferential headgroup localization near the lipid phosphate and ester oxygen regions [1]. This positioning results from strong hydrogen bonding interactions between the amine groups of the ethanolamine headgroup and the phosphate groups of neighboring molecules. The structural organization is further stabilized by inter- and intramolecular hydrogen bonds that create a network of interactions throughout the bilayer interface [1].

X-ray diffraction studies demonstrate that 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine bilayers maintain well-defined gel phase structures with bilayer thickness comparable to twice the maximum extension of the lipid chains [2]. The chain-region thickness measurements indicate that the lipid chains are fully extended without interdigitation between leaflets, and the molecules are not tilted with respect to the bilayer normal [2]. This contrasts with many phosphatidylcholine lipids that exhibit chain tilting and more flexible structural arrangements.

The nitrogen and phosphorus density profiles reveal distinctive positioning patterns that distinguish 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine from phosphatidylcholine bilayers [1]. While phosphatidylcholine shows nitrogen density profiles aligned with phosphorus profiles, 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine exhibits nitrogen density extending toward the bilayer core beyond the phosphorus density profile. This indicates preferential interactions of the ethanolamine amine groups with phosphate and carbonyl groups rather than with the aqueous phase [1].

Membrane Thickness Modulation

The thickness properties of 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine bilayers demonstrate significant modulation capabilities that influence membrane biophysical behavior. Molecular dynamics simulations show that pure 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine systems achieve bilayer thickness of 4.00 ± 0.01 nm, representing a substantial increase compared to phosphatidylcholine bilayers [1] [3].

Temperature-dependent thickness variations reveal distinct patterns during phase transitions. In the gel phase, 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine bilayers maintain thickness values around 4.0 nm, while transition to the liquid crystalline phase results in thickness reduction to approximately 3.6 nm [2]. This thickness decrease of approximately 8 Å during the gel-to-liquid crystalline transition reflects the conformational changes in acyl chain organization and molecular packing [2].

The relationship between thickness and molecular packing demonstrates that 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine bilayers exhibit coupled thickness-area relationships [1]. As the area per headgroup decreases, the bilayer thickness increases correspondingly, indicating that the smaller ethanolamine headgroup promotes closer lipid packing and extended chain conformations. This coupling mechanism is attributed to the constraint imposed by the reduced headgroup area, which forces the lipid tails to extend normal to the membrane surface [1].

Pressure-dependent thickness modulation reveals additional complexity in 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine bilayer behavior. High-pressure studies demonstrate that the transition from subgel to gel phases occurs at pressures above 21.8 MPa, indicating that the gel phase becomes thermodynamically stable only under elevated pressure conditions [4] [5]. Below this critical pressure, the gel phase exists as a metastable state, with direct transitions from subgel to liquid crystalline phases occurring [4].

Area per Headgroup Dynamics

The area per headgroup dynamics of 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine bilayers reveal fundamental differences in molecular packing compared to other phospholipids. Molecular dynamics simulations demonstrate that pure 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine systems exhibit an area per headgroup of 0.52 ± 0.01 nm², which is significantly smaller than the 0.65 ± 0.01 nm² observed in dipalmitoylphosphatidylcholine bilayers [1] [3].

The reduced area per headgroup reflects the compact nature of the ethanolamine headgroup compared to the bulkier choline headgroup of phosphatidylcholines [1]. This compact packing is facilitated by the hydrogen bonding network formed between the amine groups and phosphate groups, which allows for closer intermolecular approaches and more efficient space utilization at the bilayer interface [1].

Temperature-dependent area per headgroup variations demonstrate significant changes during phase transitions. In the gel phase, the area per headgroup remains relatively constant due to the ordered molecular arrangement and restricted molecular motion [6]. However, during the transition to the liquid crystalline phase, the area per headgroup exhibits expansion as molecular motion increases and the hydrogen bonding network becomes more dynamic [6].

The dynamics of area per headgroup fluctuations reveal important information about membrane fluidity and molecular mobility. Single-molecule tracking studies show that individual lipid molecules can undergo substantial positional fluctuations, with headgroups displaced more than 10 Å from their average interfacial position during molecular dynamics simulations [7]. These fluctuations occur with correlation times of approximately 10 ns, indicating rapid equilibration of local area variations [7].

Hydration effects on area per headgroup dynamics demonstrate complex relationships between water content and molecular packing. As hydration increases, the area per headgroup shows modest expansion due to water insertion into the headgroup region [1]. However, the hydrogen bonding network of 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine provides resistance to excessive hydration-induced expansion, maintaining relatively stable area per headgroup values across a range of hydration conditions [1].

Lateral Organization and Diffusion Patterns

The lateral organization and diffusion patterns of 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine in bilayer membranes exhibit distinctive characteristics that reflect the unique intermolecular interactions and structural organization of this phospholipid. Molecular dynamics simulations reveal that 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine molecules move laterally and randomly around the membrane surface, with movement patterns becoming increasingly localized as the concentration of 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine increases [1] [8].

The lateral diffusion coefficients for 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine-containing membranes demonstrate concentration-dependent behavior. In mixed bilayer systems, increasing 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine concentrations lead to progressive reduction in lateral mobility, with pure 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine systems showing the most restricted diffusion patterns [1]. This behavior is attributed to the extensive hydrogen bonding network that forms between molecules, creating physical constraints on lateral movement.

Single-molecule tracking experiments reveal that 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine exhibits multistate diffusion behavior characterized by distinct mobility regimes [9]. The diffusion coefficients range from 0.019 to 0.033 μm²/s, depending on the local membrane environment and the extent of hydrogen bonding interactions with neighboring molecules [9]. These values are significantly lower than those observed for phosphatidylcholine bilayers, reflecting the more constrained molecular environment.

The lateral organization patterns demonstrate that 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine molecules do not undergo significant aggregation or phase separation under normal physiological conditions [1]. Instead, they maintain relatively homogeneous distribution within the bilayer, with local clustering driven primarily by hydrogen bonding interactions rather than hydrophobic associations. This homogeneous distribution is maintained even at high concentrations, indicating good miscibility properties.

Temperature effects on lateral diffusion reveal phase-dependent behavior. In the gel phase, lateral diffusion is severely restricted due to the ordered molecular arrangement and strong intermolecular interactions [6]. The transition to the liquid crystalline phase results in dramatic increases in lateral mobility, with diffusion coefficients increasing by several orders of magnitude as the hydrogen bonding network becomes more dynamic and molecular motion increases [6].

Hydration Properties of 1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine Bilayers

The hydration properties of 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine bilayers demonstrate unique characteristics that distinguish this phospholipid from other membrane components. The hydration behavior is fundamentally influenced by the hydrogen bonding capabilities of the ethanolamine headgroup, which creates distinctive water-lipid interactions and hydration shell structures [1] [10].

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine exhibits lower hydration capacity compared to phosphatidylcholine bilayers, typically accommodating 10-25 water molecules per lipid molecule under fully hydrated conditions [11] [12]. This reduced hydration is attributed to the compact nature of the ethanolamine headgroup and the extensive intermolecular hydrogen bonding network that limits water access to the lipid interface [10]. The hydration process occurs in distinct stages, with initial water uptake occurring rapidly within the first 2 hours, followed by slower equilibration to limiting hydration levels [13].

The hydrogen bonding network in hydrated 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine bilayers involves multiple interaction types. Water molecules form hydrogen bonds with both the phosphate groups and the ethanolamine amine groups, creating a complex network of water-lipid interactions [1] [14]. Computational studies indicate that each 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine molecule can participate in 2-4 hydrogen bonds with water molecules, with the exact number depending on hydration level and temperature [1].

The hydration shell structure around 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine headgroups exhibits distinctive organization patterns. The first hydration shell extends approximately 5-6 Å from the lipid surface and contains bound water molecules with restricted mobility [15]. These bound water molecules exhibit residence times significantly longer than bulk water, with correlation times extending to several nanoseconds [15]. The bound water fraction typically represents 65% of the total water in the hydration layer, with the remaining 35% existing as unbound water with higher mobility [15].

The hydration pressure between 1,2-dihexadecanoyl-rac-glycero-3-phosphoethanolamine bilayers demonstrates significant magnitude and short-range decay characteristics. X-ray diffraction measurements reveal hydration pressure magnitude of 3.9 × 10⁹ dyn/cm² with a decay length of 1.3 Å [12]. These values are comparable to those observed for other zwitterionic phospholipids, indicating that the headgroup methylation state does not significantly alter the fundamental hydration pressure characteristics [12].

Temperature-dependent hydration behavior reveals complex relationships between thermal energy and water organization. The main gel-to-liquid crystalline transition temperature remains relatively constant across a wide range of hydration levels (80 to 10 water molecules per lipid), but increases monotonically below 10 water molecules per lipid [12]. This behavior indicates that minimum hydration levels are required for normal phase transition behavior, with severe dehydration leading to elevated transition temperatures and altered membrane properties [12].